molecular formula C10H11F4N B13970444 3-fluoro-N-isopropyl-N-(trifluoromethyl)aniline

3-fluoro-N-isopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13970444
M. Wt: 221.19 g/mol
InChI Key: OQXAJLBEDRIQPE-UHFFFAOYSA-N
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Description

3-fluoro-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical properties of the compound, such as increased lipophilicity and metabolic stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aniline derivatives, while reduction can produce amines.

Scientific Research Applications

3-fluoro-N-isopropyl-N-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. These groups can also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline
  • N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Uniqueness

3-fluoro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of its fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced lipophilicity, metabolic stability, and binding affinity to molecular targets .

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

3-fluoro-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F4N/c1-7(2)15(10(12,13)14)9-5-3-4-8(11)6-9/h3-7H,1-2H3

InChI Key

OQXAJLBEDRIQPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC(=CC=C1)F)C(F)(F)F

Origin of Product

United States

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